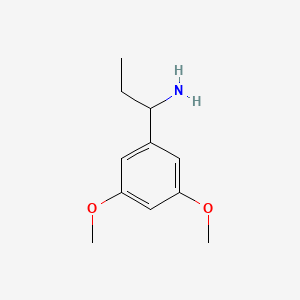![molecular formula C12H17N3O10 B12105304 2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)
2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid is a complex organic compound with the molecular formula C8H12N2O7. It is known for its role in various biochemical processes and is often used as a reference standard in chemical and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid typically involves the condensation of aspartic acid derivatives. One common method involves the reaction of DL-asparagine monohydrate with specific reagents under controlled conditions to form the desired compound . The reaction is usually carried out in a solvent such as water or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes . The compound’s structure allows it to bind to active sites on enzymes, altering their function and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspartic Acid: A simpler amino acid with similar functional groups but a less complex structure.
Glutamic Acid: Another amino acid with a similar structure but different functional groups and properties.
Ornithine Aspartate: A compound with a similar backbone but different side chains and functional groups.
Uniqueness
2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. Its complex structure allows for diverse interactions with biomolecules, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHHQXIWLGVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)










![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)

